molecular formula C11H14ClN3OS B4600934 2-butyryl-N-(4-chlorophenyl)hydrazinecarbothioamide

2-butyryl-N-(4-chlorophenyl)hydrazinecarbothioamide

Cat. No.: B4600934
M. Wt: 271.77 g/mol
InChI Key: WOVNUGDVLZDTAC-UHFFFAOYSA-N
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Description

2-butyryl-N-(4-chlorophenyl)hydrazinecarbothioamide is a useful research compound. Its molecular formula is C11H14ClN3OS and its molecular weight is 271.77 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 271.0546109 g/mol and the complexity rating of the compound is 267. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • A study by Ramadan (2019) details the synthesis of arylidene-hydrazinyl-thiazolines and their precursors, including compounds structurally related to 2-butyryl-N-(4-chlorophenyl)hydrazinecarbothioamide. These compounds were synthesized through condensation reactions and characterized by spectroscopic methods, highlighting their potential in molecular modeling and fragmentation studies (E. Ramadan, 2019).

Fluorescent Probes

  • Suh et al. (2022) developed a hydrazine-carbothioamide-based fluorescent chemosensor for Zn2+ detection, showcasing the application of such compounds in environmental and biological monitoring. This sensor demonstrated selectivity and sensitivity for Zn2+ without interference from other metal ions, proving useful for real-world applications such as water sample testing and biological imaging (Boeon Suh et al., 2022).

Antioxidant Activity

  • Barbuceanu et al. (2014) explored the synthesis of new hydrazinecarbothioamides with antioxidant properties. The study evaluated the compounds' effectiveness using the DPPH method, finding that some derivatives exhibit significant antioxidant activity, which could be beneficial in pharmaceutical and nutraceutical applications (Stefania-Felicia Barbuceanu et al., 2014).

Solubility and Dissolution Thermodynamics

  • Research by Bhat, Haq, and Shakeel (2014) focused on the solubility and dissolution thermodynamics of N-(4-chlorophenyl)-2-(pyridin-4-ylcarbonyl)hydrazinecarbothioamide, an isoniazid analogue, in various solvents. Understanding the solubility behavior is crucial for the formulation development of pharmaceutical compounds, indicating how these chemical properties can guide drug delivery system design (M. A. Bhat, N. Haq, F. Shakeel, 2014).

Corrosion Inhibition

  • Ebenso, Isabirye, and Eddy (2010) investigated the use of thiosemicarbazides as corrosion inhibitors for mild steel in acidic solutions. Their study shows that compounds similar to this compound can effectively protect metals against corrosion, which is significant for industrial applications, including the preservation of infrastructure and machinery (E. Ebenso, D. Isabirye, N. Eddy, 2010).

Properties

IUPAC Name

1-(butanoylamino)-3-(4-chlorophenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN3OS/c1-2-3-10(16)14-15-11(17)13-9-6-4-8(12)5-7-9/h4-7H,2-3H2,1H3,(H,14,16)(H2,13,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOVNUGDVLZDTAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NNC(=S)NC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.